

DIG Northern Blotting Technical Support Center

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Compound of Interest

Compound Name: *Digoxigenin NHS ester*

Cat. No.: *B15547313*

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Welcome to the technical support center for Digoxigenin (DIG)-labeled Northern blotting. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues commonly encountered during DIG Northern blotting experiments in a question-and-answer format.

High Background

Question: Why is my blot showing high background, making it difficult to see specific bands?

Answer: High background can obscure your results and can be caused by several factors throughout the blotting process. Here are the most common causes and their solutions:

- **Inadequate Blocking:** The blocking step is critical to prevent non-specific binding of the anti-DIG antibody.
 - **Solution:** Ensure your blocking buffer is fresh and incubate the membrane for at least 30-60 minutes. Filtering the blocking buffer can also help remove particulates that may cause spots.^[1]
- **Probe Concentration Too High:** An excessive amount of probe can bind non-specifically to the membrane.^[2]

- Solution: Titrate your probe to find the optimal concentration. For DIG-labeled RNA probes, a concentration of 50-100 ng/mL is often recommended.[3] For DNA probes, try around 25 ng/mL.[3]
- Insufficient Washing: Post-hybridization and post-antibody incubation washes are crucial for removing non-specifically bound probe and antibody.
 - Solution: Increase the duration and/or stringency of your washes. Using a higher temperature or a lower salt concentration (e.g., 0.1x SSC) in post-hybridization washes can help.[4][5][6] Ensure wash buffers, especially those with Tween-20, are properly prepared.[4]
- Contaminated Hybridization Buffer: Particulates or impurities in the hybridization buffer can settle on the membrane, causing speckling.[7]
 - Solution: Filter your hybridization buffer through a 0.22 µm filter before adding the probe.[7]
- Membrane Drying Out: Allowing the membrane to dry out at any point after transfer can cause the probe or antibody to bind irreversibly and non-specifically.
 - Solution: Keep the membrane moist in buffer at all times during the blocking, hybridization, and detection steps.

Weak or No Signal

Question: I'm not seeing any bands, or the signal from my target RNA is extremely weak. What went wrong?

Answer: A weak or absent signal is a common issue that can stem from problems with the RNA sample, the probe, or the detection process.

- RNA Degradation: RNA is highly susceptible to degradation by RNases.[8][9]
 - Solution: Use RNase-free solutions, bake glassware, and wear gloves throughout the procedure. Check the integrity of your total RNA by running a small amount on a gel; you should see sharp 28S and 18S rRNA bands.

- **Insufficient RNA Loaded:** The amount of target RNA may be below the detection limit of the assay.
 - **Solution:** For DIG-labeled RNA probes, it is recommended to load up to 1 µg of total RNA or 100 ng of mRNA.^[3] For less sensitive DNA probes, up to 5 µg of total RNA may be needed.^[3] For low-abundance transcripts, consider using poly(A) selected mRNA to enrich your sample.^[10]
- **Poor Probe Labeling Efficiency:** The DIG-label may not have been incorporated into your probe efficiently.
 - **Solution:** Verify probe labeling by running a dot blot with a dilution series of your labeled probe.^{[6][11]} A low GC content (<40%) in the probe sequence can sometimes lead to poor labeling.^[12]
- **Inefficient RNA Transfer:** The RNA may not have transferred efficiently from the gel to the membrane.
 - **Solution:** After transfer, stain the gel with ethidium bromide to check for residual RNA. For larger RNA species (>4 kb), transfer can be less efficient; a basic transfer buffer can help by partially hydrolyzing the RNA.^[7] Ensure proper contact between the gel and membrane with no air bubbles.
- **Suboptimal Hybridization Temperature:** The hybridization temperature affects the specificity and strength of the probe-target interaction.
 - **Solution:** The optimal temperature depends on the probe's GC content and length. A standard starting point is 68°C for aqueous buffers or 42-50°C for formamide-containing buffers.^{[12][13]} This may need to be optimized for your specific probe.
- **Short Exposure Time:** The signal may be present but too weak to be captured with a short exposure.
 - **Solution:** With chemiluminescent substrates like CDP-Star, signals can intensify over time. Try multiple exposures, ranging from a few minutes to several hours.^[4]

Specific vs. Non-Specific Bands

Question: I see bands on my blot, but they are not at the expected size, or I have multiple bands. How can I resolve this?

Answer: Unexpected bands can be due to non-specific probe binding, cross-hybridization, or issues with the RNA itself.

- Non-Specific Probe Binding: The probe may be binding to sequences other than the target.
 - Solution: Increase the stringency of post-hybridization washes by increasing temperature or decreasing salt concentration (e.g., using 0.5x or 0.1x SSC).[\[4\]](#)[\[5\]](#)
- Cross-Hybridization to rRNA: Probes can sometimes bind to the highly abundant ribosomal RNA (rRNA), causing strong bands at the 18S and 28S positions.[\[10\]](#)
 - Solution: Design probes that lack homology to rRNA sequences. Using formamide in the hybridization buffer can help prevent cross-hybridization of RNA probes to rRNA.[\[13\]](#)
- Alternative Splice Variants or RNA Isoforms: Multiple specific bands could represent different splice variants or isoforms of your target RNA.
 - Solution: Review the literature for your gene of interest to see if alternative splicing is known to occur. You can design probes specific to different exons to confirm.

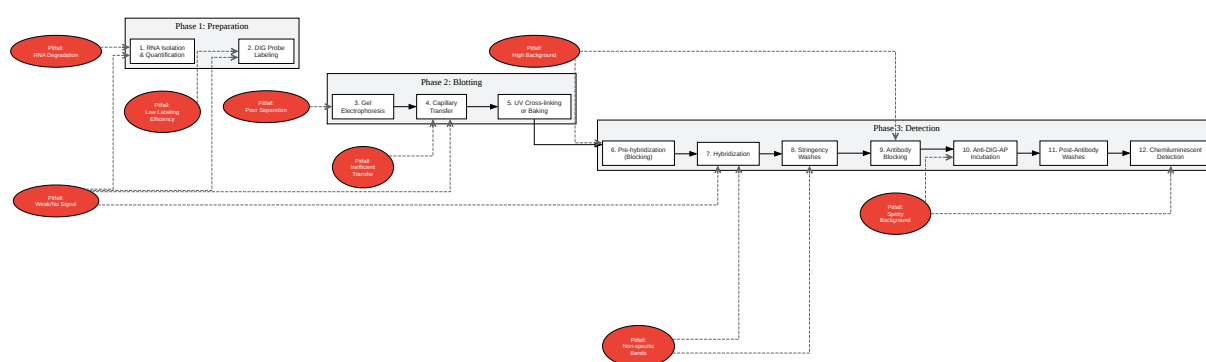
Quantitative Data Summary

The following table summarizes key quantitative parameters for a standard DIG Northern blotting protocol. Optimization may be required for specific targets and probes.

Parameter	RNA Probe	DNA Probe	Reference
Total RNA Load	Max. 1 µg	Max. 5 µg	[3]
mRNA Load	Max. 100 ng	Max. 500 ng	[3]
Probe Concentration	50-100 ng/mL	25 ng/mL	[3]
Hybridization Temp. (Aqueous)	68°C	68°C	[13]
Hybridization Temp. (Formamide)	42-50°C	42-50°C	[12] [13]
Antibody (Anti-DIG- AP) Dilution	1:10,000	1:10,000	[4]
UV Cross-linking Energy	40,000 µJoules/cm ²	20,000 µJoules/cm ²	[13]

Experimental Workflow & Pitfall Analysis

The following diagram illustrates the major steps in the DIG Northern blotting workflow and highlights stages where common problems can arise.



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Caption: Workflow of DIG Northern blotting with key pitfalls at each stage.

Detailed Experimental Protocol

This section provides a generalized protocol for DIG Northern blotting. Note that specific buffer compositions and incubation times may vary based on the kit manufacturer (e.g., Roche, Thermo Fisher).

I. RNA Electrophoresis

- Prepare a denaturing formaldehyde-agarose gel (typically 1-1.5%).
- Denature RNA samples (up to 5 µg total RNA) by heating at 65°C for 15 minutes in a formaldehyde/formamide-based loading buffer, then chill on ice.[\[13\]](#)
- Load samples and an RNA ladder onto the gel.
- Run the gel in MOPS running buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

II. Northern Transfer

- Set up a capillary transfer apparatus. Pre-wet a positively charged nylon membrane in water, then equilibrate it in transfer buffer (e.g., 10X SSC).[\[8\]](#)
- Transfer the RNA from the gel to the membrane overnight via capillary action.
- After transfer, briefly rinse the membrane in 2X SSC.
- Immobilize the RNA by placing the membrane RNA-side down and cross-linking with UV light (refer to the table above for energy levels) or baking at 80°C for 1 hour.[\[13\]](#)

III. Hybridization and Detection

- Pre-hybridization: Place the membrane in a hybridization bottle/bag with pre-warmed hybridization buffer (e.g., DIG Easy Hyb). Incubate for at least 30 minutes at the hybridization temperature (e.g., 68°C).[\[13\]](#)
- Hybridization: Denature the DIG-labeled probe by heating at 80-95°C for 5 minutes and immediately chilling on ice. Add the probe to fresh, pre-warmed hybridization buffer and add it to the membrane. Incubate overnight with gentle agitation at the hybridization temperature.[\[13\]](#)

- Post-Hybridization Washes (Stringency):
 - Wash twice for 5 minutes each with low stringency buffer (2X SSC, 0.1% SDS) at room temperature.[4]
 - Wash twice for 15 minutes each with high stringency buffer (e.g., 0.5X SSC or 0.1X SSC, 0.1% SDS) at the hybridization temperature (e.g., 68°C).[4]
- Immunological Detection:
 - Rinse the membrane briefly in Washing Buffer (e.g., maleic acid buffer with Tween-20).[4]
 - Incubate in Blocking Solution for 30-60 minutes.[4]
 - Incubate in Anti-Digoxigenin-AP antibody solution (diluted in Blocking Solution) for 30 minutes.[4]
 - Wash twice for 15 minutes each in Washing Buffer to remove unbound antibody.[4]
 - Equilibrate the membrane in Detection Buffer for 2-5 minutes.
- Signal Generation:
 - Apply a chemiluminescent substrate (e.g., CDP-Star) evenly to the membrane surface. Do not let the membrane dry.
 - Incubate for 5 minutes at room temperature.[4]
 - Expose the membrane to X-ray film or a chemiluminescence imager. Perform multiple exposures to obtain the optimal signal-to-noise ratio.

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